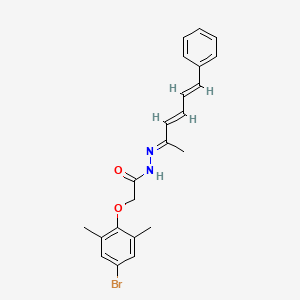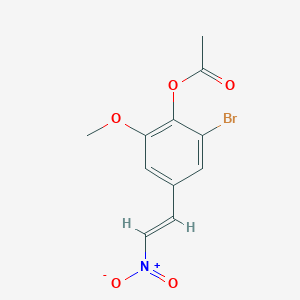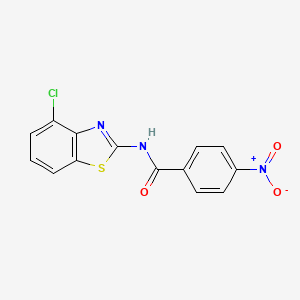
1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-(3-methoxybenzyl)piperazine, commonly known as CBMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CBMP has been found to exhibit various biological activities, including antitumor, antidepressant, and antifungal properties.
Wirkmechanismus
The mechanism of action of CBMP is not fully understood. However, it has been proposed that CBMP exerts its antitumor activity by inducing apoptosis, which is a programmed cell death process. CBMP has also been found to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. In addition, CBMP has been found to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
CBMP has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. CBMP has also been found to disrupt the microtubule network in cancer cells, which is essential for cell division. Additionally, CBMP has been found to increase the levels of serotonin and norepinephrine in the brain, which are involved in the regulation of mood and emotions.
Vorteile Und Einschränkungen Für Laborexperimente
CBMP has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential applications in medicinal chemistry. CBMP has been found to exhibit promising antitumor, antidepressant, and antifungal properties, which make it a valuable compound for further research. However, CBMP also has some limitations for lab experiments. Its mechanism of action is not fully understood, and it may have potential side effects that need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research of CBMP. One potential direction is to further investigate its mechanism of action, particularly its ability to induce apoptosis in cancer cells. Another potential direction is to explore its potential applications in the treatment of other diseases, such as depression and fungal infections. Additionally, further research is needed to determine the potential side effects of CBMP and to develop more effective and selective derivatives of CBMP.
Synthesemethoden
The synthesis of CBMP involves the reaction of 4-chlorobenzyl chloride and 3-methoxybenzyl piperazine in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure CBMP.
Wissenschaftliche Forschungsanwendungen
CBMP has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. CBMP has also been found to possess antidepressant properties, as it increases the levels of serotonin and norepinephrine in the brain. Additionally, CBMP has been found to exhibit antifungal activity against Candida albicans, which is a common fungal pathogen.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-23-19-4-2-3-17(13-19)15-22-11-9-21(10-12-22)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWJCGOHAHJKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)


![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)




![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)
